1,7-Diazidoheptane chemical structure and properties
1,7-Diazidoheptane chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1,7-diazidoheptane. The information is intended for a technical audience and is supported by detailed experimental protocols and predictive data based on established chemical principles.
Chemical Structure and Identifiers
1,7-Diazidoheptane is a bifunctional organic compound featuring a seven-carbon aliphatic chain terminated by two azide groups.
Table 1: Chemical Structure and Identifiers for 1,7-Diazidoheptane
| Identifier | Value |
| IUPAC Name | 1,7-diazidoheptane |
| Molecular Formula | C₇H₁₄N₆ |
| Molecular Weight | 182.23 g/mol |
| CAS Number | 98428-99-0 |
| SMILES | C(CCCN=[N+]=[N-])CCCN=[N+]=[N-] |
| InChI | InChI=1S/C7H14N6/c8-12-10-6-4-2-1-3-5-7-11-13-9/h1-7H2 |
Predicted Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for 1,7-diazidoheptane, the following properties are predicted based on the known characteristics of similar long-chain alkyl azides and the heptane backbone.
Table 2: Predicted Physicochemical Properties of 1,7-Diazidoheptane
| Property | Predicted Value | Notes |
| Appearance | Colorless to pale yellow liquid | Based on similar organic azides. |
| Boiling Point | > 200 °C (with decomposition) | Alkyl azides can be thermally unstable. |
| Melting Point | Not applicable (liquid at room temp) | |
| Density | ~0.95 g/mL | Estimated based on similar compounds. |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, THF, Chloroform). Insoluble in water. | Organic azides are generally soluble in aprotic polar organic solvents. |
Table 3: Predicted Spectroscopic Data for 1,7-Diazidoheptane
| Spectroscopy | Predicted Peaks and Interpretation |
| ¹H NMR | δ ~3.3 ppm (triplet, 4H, -CH₂-N₃), δ ~1.6 ppm (quintet, 4H, -CH₂-CH₂-N₃), δ ~1.4 ppm (quintet, 6H, central -CH₂- groups). |
| ¹³C NMR | δ ~51 ppm (-CH₂-N₃), δ ~29 ppm (-CH₂-CH₂-N₃), δ ~26 ppm (central -CH₂- groups). The azide group has a deshielding effect on the α- and β-carbons. |
| FT-IR | Strong, sharp absorption band around 2090-2120 cm⁻¹ (asymmetric N₃ stretch). C-H stretching bands around 2850-2950 cm⁻¹. |
| Mass Spec (EI) | Molecular ion (M⁺) at m/z 182. Fragmentation would likely involve the loss of N₂ (m/z 154) and further cleavage of the alkyl chain. |
Synthesis of 1,7-Diazidoheptane
A common and effective method for the synthesis of alkyl azides is the nucleophilic substitution of an alkyl halide with sodium azide. The following protocol outlines the synthesis of 1,7-diazidoheptane from 1,7-dibromoheptane.
Materials:
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1,7-dibromoheptane
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Sodium azide (NaN₃)
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Dimethylformamide (DMF), anhydrous
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Deionized water
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Diethyl ether
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Magnesium sulfate (MgSO₄), anhydrous
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Magnetic stirrer and stir bar
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,7-dibromoheptane (1 equivalent) in anhydrous DMF.
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Addition of Sodium Azide: Add sodium azide (2.2 equivalents) to the solution. Caution: Sodium azide is highly toxic.
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Reaction: Heat the reaction mixture to 60-70 °C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water to the reaction mixture and transfer it to a separatory funnel.
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Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
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Washing: Combine the organic layers and wash with deionized water, followed by a brine solution.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1,7-diazidoheptane.
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Purification: The crude product can be purified by vacuum distillation if necessary.
Applications in Research and Drug Development
1,7-Diazidoheptane serves as a versatile bifunctional molecule with significant potential in various research and development areas, particularly as a crosslinking agent.
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Polymer Chemistry: The two terminal azide groups can react with other functional groups, such as alkynes in "click chemistry" reactions, to form stable crosslinks between polymer chains. This can be used to synthesize hydrogels, elastomers, and other polymeric materials with tailored properties.
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Drug Delivery: In drug development, 1,7-diazidoheptane can be used to create crosslinked hydrogel networks for the controlled release of therapeutic agents. The length of the heptane chain can influence the flexibility and porosity of the resulting hydrogel.
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Bioconjugation: This molecule can be used to link two biomolecules together, provided they have appropriate functional groups that can react with azides.
Safety Considerations
Organic azides, especially low molecular weight ones, should be handled with caution as they can be energetic and potentially explosive, particularly when heated or subjected to shock. It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and avoid heating the compound to high temperatures. Sodium azide, a reagent in the synthesis, is acutely toxic and should be handled with extreme care.
